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molecular formula C12H8ClFO2 B8276715 4-Chloro-3-(4-fluorophenoxy)phenol

4-Chloro-3-(4-fluorophenoxy)phenol

Cat. No. B8276715
M. Wt: 238.64 g/mol
InChI Key: PCSYBCGDBVPESJ-UHFFFAOYSA-N
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Patent
US07605170B2

Procedure details

Elution with 10:90 ethyl acetate:heptane with a gradient to 30:70 ethyl acetate:heptane afforded 1-chloro-2-(4-fluorophenoxy)-4-methoxybenzene (112 mg, 0.44 mmol, 49%). 1-Chloro-2-(4-fluorophenoxy)-4-methoxybenzene (110 mg, 0.44 mmol) prepared above, was dissolved in DCM (5.00 mL) and stirred under argon at −78° C. Boron tribromide (1.0M in DCM, 2.20 mL) was then added and the reaction stirred at −78° C. for 1 h. The reaction was allowed to warm to ambient temperature overnight, quenched with saturated Na2CO3 (aq) and then the aqueous and organic layers were separated. The solvent was removed in vacuo and the crude product was purified by chromatography on silica gel. Elution with 2:98 ethyl acetate:heptane with a gradient to 20:80 ethyl acetate:heptane afforded 4-chloro-3-(4-fluorophenoxy)phenol (92 mg, 0.38 mmol, 87%). M.S. (ESI) (m/z): 237, 239 [M−H]−
Name
1-Chloro-2-(4-fluorophenoxy)-4-methoxybenzene
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.B(Br)(Br)Br.CCCCCCC.C(OCC)(=O)C>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1

Inputs

Step One
Name
1-Chloro-2-(4-fluorophenoxy)-4-methoxybenzene
Quantity
110 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)OC1=CC=C(C=C1)F
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred under argon at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with saturated Na2CO3 (aq)
CUSTOM
Type
CUSTOM
Details
the aqueous and organic layers were separated
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 2:98 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)O)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.38 mmol
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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